molecular formula C12H8N2O5 B089414 4,4'-Dinitrodiphenyl ether CAS No. 101-63-3

4,4'-Dinitrodiphenyl ether

Cat. No.: B089414
CAS No.: 101-63-3
M. Wt: 260.2 g/mol
InChI Key: MWAGUKZCDDRDCS-UHFFFAOYSA-N
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Description

4,4’-Dinitrodiphenyl ether is an organic compound with the molecular formula C12H8N2O5. It is characterized by the presence of two nitro groups attached to each phenyl ring, which are connected by an ether linkage. This compound is known for its yellow crystalline appearance and is used in various chemical processes and applications.

Synthetic Routes and Reaction Conditions:

    Nitration of Diphenyl Ether: This method involves the nitration of diphenyl ether using a mixture of nitric acid and sulfuric acid. The reaction typically occurs at a controlled temperature to ensure the selective formation of the dinitro compound.

    Condensation of p-Nitrochlorobenzene and p-Nitrophenol: This method involves the reaction of p-nitrochlorobenzene with p-nitrophenol in the presence of a base such as sodium hydroxide.

Industrial Production Methods:

    Catalytic Method: In this method, p-nitrochlorobenzene, sodium hydroxide, and copper(I) iodide are added to a solvent. The mixture is heated to 75-85°C and stirred for several hours.

    Ionic Liquid Catalysis: This method uses ionic liquids as catalysts to improve the yield and reduce by-products.

Types of Reactions:

    Reduction: 4,4’-Dinitrodiphenyl ether can undergo reduction reactions to form 4,4’-diaminodiphenyl ether. Common reducing agents include hydrogen gas in the presence of a catalyst or chemical reducing agents like tin(II) chloride.

    Substitution: The nitro groups in 4,4’-Dinitrodiphenyl ether can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Reagents such as sodium methoxide can be used for this purpose.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.

    Substitution: Sodium methoxide in methanol or other nucleophiles under basic conditions.

Major Products:

    Reduction: 4,4’-Diaminodiphenyl ether.

    Substitution: Various substituted diphenyl ethers depending on the nucleophile used.

Scientific Research Applications

4,4’-Dinitrodiphenyl ether has several applications in scientific research:

Comparison with Similar Compounds

    4-Nitrodiphenyl Ether: This compound has only one nitro group and exhibits different reactivity and applications compared to 4,4’-Dinitrodiphenyl ether.

    4,4’-Diaminodiphenyl Ether: The reduced form of 4,4’-Dinitrodiphenyl ether, which has amino groups instead of nitro groups, leading to different chemical properties and uses.

Uniqueness: 4,4’-Dinitrodiphenyl ether is unique due to the presence of two nitro groups, which significantly influence its chemical reactivity and applications. The compound’s ability to undergo reduction and substitution reactions makes it a versatile intermediate in organic synthesis .

Biological Activity

4,4'-Dinitrodiphenyl ether (DNDPE) is an organic compound characterized by the molecular formula C12H8N2O5C_{12}H_{8}N_{2}O_{5}. It features two nitro groups attached to each phenyl ring, linked by an ether bond. This compound is notable for its yellow crystalline appearance and is utilized in various chemical applications, including as an intermediate in the synthesis of dyes and high-performance polymers.

Mutagenicity and Toxicity

Research indicates that this compound exhibits potential mutagenic effects. Studies have shown that nitro compounds can influence cellular functions by interacting with DNA and other biological molecules, potentially leading to mutations . The compound's mutagenic properties are a significant concern in toxicology, necessitating further investigation into its safety profile.

The biological activity of DNDPE may be attributed to its ability to form reactive metabolites through metabolic processes. These metabolites can interact with cellular macromolecules, leading to alterations in gene expression and cell signaling pathways. The nitro groups in DNDPE are particularly reactive, allowing for various biochemical interactions that could impact cellular metabolism .

Cellular Effects

Nitro compounds like DNDPE can affect cellular functions such as:

  • Cell Signaling Pathways : Alterations in signaling cascades may lead to changes in cell proliferation and apoptosis.
  • Gene Expression : DNDPE may influence the expression of genes involved in detoxification and stress responses.
  • Metabolic Processes : The compound could disrupt normal metabolic pathways, leading to toxic effects at higher concentrations .

Dosage Effects in Animal Models

Currently, specific data on dosage effects of this compound in animal models is limited. However, general trends observed with similar nitro compounds suggest that increased concentrations may correlate with heightened toxicity and mutagenicity. Future studies are needed to establish a clear dose-response relationship for DNDPE.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

CompoundStructure CharacteristicsBiological Activity
4-Nitrodiphenyl Ether One nitro groupLower reactivity; less mutagenic potential
4,4'-Diaminodiphenyl Ether Amino groups insteadReduced toxicity; used in polymers
4,4'-Dinitrodiphenyl Sulfide Sulfur linkageDifferent reactivity; potential for different biological interactions

The presence of two nitro groups in DNDPE significantly enhances its reactivity compared to its mono-nitro counterpart and alters its biological activity profile .

Case Study 1: Mutagenicity Assessment

In a study assessing the mutagenic potential of various nitro compounds, this compound was found to induce mutations in bacterial assays. The results indicated a dose-dependent increase in mutagenicity, underscoring the need for careful handling and risk assessment when working with this compound .

Case Study 2: Toxicological Evaluation

A comprehensive toxicological evaluation highlighted that exposure to DNDPE led to significant cytotoxic effects in mammalian cell lines. The study suggested that the compound's mechanism involves oxidative stress and DNA damage, which are critical factors contributing to its overall toxicity profile .

Future Directions

Given the potential health risks associated with this compound, future research should focus on:

  • Detailed Toxicological Studies : Establishing a comprehensive safety profile through both in vitro and in vivo studies.
  • Mechanistic Insights : Understanding the specific biochemical pathways affected by DNDPE will aid in risk assessment.
  • Environmental Impact Assessments : Evaluating the degradation products and ecological risks associated with its use in industrial applications.

Properties

IUPAC Name

1-nitro-4-(4-nitrophenoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H8N2O5/c15-13(16)9-1-5-11(6-2-9)19-12-7-3-10(4-8-12)14(17)18/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWAGUKZCDDRDCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])OC2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0026676
Record name 1,1'-Oxybis(4-nitrobenzene)
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Molecular Weight

260.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

101-63-3
Record name 1,1′-Oxybis[4-nitrobenzene]
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Record name Bis(4-nitrophenyl) ether
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Record name 4,4'-Dinitrodiphenyl ether
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Record name Benzene, 1,1'-oxybis[4-nitro-
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Record name 1,1'-Oxybis(4-nitrobenzene)
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Record name Bis(4-nitrophenyl) ether
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Record name 4,4'-DINITRODIPHENYL ETHER
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Synthesis routes and methods I

Procedure details

A 250 ml shaker bomb is charged with 79 g (0.50 mole) p-nitrochlorobenzene, 43 g n-butanol, 3 g (0.03 mole) potassium acetate, and 30 g (0.28 mole) sodium carbonate. The reactor is purged with nitrogen and heated to and maintained at 200° C. under autogenous pressure for 9 hours. No increase in pressure is observed and no 4,4'-dinitrodiphenyl ether is formed. This example illustrates that the reaction will not proceed using a protic solvent.
Quantity
79 g
Type
reactant
Reaction Step One
Name
potassium acetate
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
43 g
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

1,4-Dinitrobenzene (3.52 g, 20.5 mmol) and potassium carbonate (1.38 g, 10 mmol) were heated in dimethylsulfoxide (8 mL) at about 100° C. for approximately 5.8 hours. The reaction was allowed to cool and was poured into water (20 mL). The reaction vessel was rinsed with an additional 10 mL of water and the rinses were combined. The combined aqueous suspensions were allowed to stand overnight. The solid was collected, washed with water, and dried to give 2.35 g (63% pure) of 4,4'-dinitrodiphenyl ether.
Quantity
3.52 g
Type
reactant
Reaction Step One
Quantity
1.38 g
Type
reactant
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

A mixture of 69 g (1.0 mol) of sodium nitrite, 53 g (0.5 mol) of sodium carbonate, 5 g (0.01 mol) of hexadecyltributyl-phosphonium bromide, 220 ml of water and 78.5 g (0.5 mol) of 4-chloro-nitrobenzene is heated to 140° C. for 7 hours. After cooling, the solid product is filtered off and washed, first with a little dilute hydrochloric acid and then with a little alcohol. After drying, 61 g (91.5% of theory) of 4,4'-dinitrodiphenyl ether (melting point: 139°-140° C.) are obtained.
Quantity
69 g
Type
reactant
Reaction Step One
Quantity
53 g
Type
reactant
Reaction Step One
Quantity
78.5 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
catalyst
Reaction Step One
Name
Quantity
220 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the main application of 4,4'-dinitrodiphenyl ether?

A1: this compound is primarily used as a precursor in the synthesis of 4,4'-diaminodiphenyl ether (DADPE) [, , ]. DADPE is a crucial monomer in the production of high-performance polymers, such as polyamides and polyimides [, , ].

Q2: Can you describe a common method for synthesizing this compound?

A2: One common approach involves the reaction of 4-nitrochlorobenzene with 4-nitrophenol in the presence of a base like potassium carbonate and a solvent like dimethylacetamide []. This reaction yields this compound. Another method uses p-nitrochlorobenzene as a starting material and synthesizes 4,4'-dinitro diphenyl ether under the catalytic action of a catalyst and a co-catalyst in the presence of monobasic alcohol or polyhydric alcohol [].

Q3: How is this compound converted to 4,4'-diaminodiphenyl ether?

A3: The conversion is achieved through catalytic hydrogenation. Various catalysts can be employed, including palladium on carbon (Pd/C) [] and supported nickel catalysts like KT-02 Ni/SiO2 []. This process reduces the nitro groups of this compound to amino groups, forming DADPE.

Q4: What factors influence the catalytic hydrogenation of this compound?

A4: Several factors can affect the efficiency of the hydrogenation reaction, including temperature, pressure, stirring speed, and the amount of catalyst used [, ]. For instance, research indicates that hydrogen adsorption is the rate-limiting step in the Pd/C catalyzed reaction [].

Q5: Are there alternative methods for reducing this compound to 4,4'-diaminodiphenyl ether?

A5: Yes, recent research highlights the use of semiconductor-based photocatalytic reduction as a promising alternative []. This method utilizes a cocatalyst-free nano-twin crystal ZnxCd1−xS (T−ZnxCd1−xS) semiconductor to achieve nearly complete conversion of this compound to 4,4'-diaminodiphenyl ether under visible light, using water as the hydrogen source [].

Q6: Has the thermodynamic properties of this compound been investigated?

A6: Yes, studies have explored the thermodynamic properties of this compound, including standard enthalpies of formation [] and relative enthalpies [, ]. These studies provide valuable insights into the compound's energetic characteristics.

Q7: What are the advantages of using 4,4'-diaminodiphenyl ether derived from 2,2′-bis(3,4,5‐trifluorophenyl)‐4,4′‐dinitrodiphenyl ether?

A7: Poly(ether-imide)s synthesized from 2,2′-bis(3,4,5‐trifluorophenyl)‐4,4′‐diaminodiphenyl ether exhibit excellent solubility in polar organic solvents, high glass transition temperatures (Tg > 340 °C), and good thermal stability with 10% weight loss temperatures above 550 °C []. These properties make them suitable for high-performance applications.

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